N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-methylphenyl)ethanediamide
CAS No.: 922120-12-5
Cat. No.: VC7412059
Molecular Formula: C25H32N4O3
Molecular Weight: 436.556
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922120-12-5 |
|---|---|
| Molecular Formula | C25H32N4O3 |
| Molecular Weight | 436.556 |
| IUPAC Name | N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(4-methylphenyl)oxamide |
| Standard InChI | InChI=1S/C25H32N4O3/c1-18-5-8-21(9-6-18)27-25(31)24(30)26-17-23(29-12-14-32-15-13-29)20-7-10-22-19(16-20)4-3-11-28(22)2/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,26,30)(H,27,31) |
| Standard InChI Key | OVHMPNOKVVYHJW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 |
Introduction
The compound N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-methylphenyl)ethanediamide is a complex organic molecule that combines several functional groups, including a tetrahydroquinoline ring, a morpholine ring, and a phenyl group. This compound is not explicitly mentioned in the provided search results, so we will construct a detailed analysis based on its components and similar compounds.
Molecular Formula and Weight
To estimate the molecular formula and weight, we break down the components:
-
1-methyl-1,2,3,4-tetrahydroquinoline: C10H13N
-
Morpholine: C4H9NO
-
4-methylphenyl: C7H7
-
Ethanediyl linker: C2H4
-
Amide linkages: 2(NH) + 2(O)
Thus, the estimated molecular formula is C25H34N4O2, and the molecular weight would be approximately 422.56 g/mol.
Synthesis and Preparation
The synthesis of this compound would typically involve several steps:
-
Preparation of 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl: This can be achieved through the reduction of quinoline derivatives.
-
Introduction of the morpholine ring: This might involve nucleophilic substitution reactions.
-
Coupling with 4-methylphenyl: Amide bond formation using appropriate coupling reagents.
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Reduction | Quinoline derivative, reducing agent (e.g., NaBH4) |
| 2 | Nucleophilic substitution | Morpholine, alkylating agent |
| 3 | Amide coupling | 4-methylbenzoic acid, coupling reagent (e.g., EDCI) |
Biological Activity and Potential Applications
Compounds with similar structures have shown potential in various biological activities, such as:
-
Pharmacological effects: Quinoline derivatives are known for their antimalarial and anticancer properties.
-
Neurological effects: Morpholine-containing compounds can exhibit neuroprotective or neurotransmitter-modulating activities.
Future Research Directions
-
Synthetic Optimization: Developing efficient synthesis protocols.
-
Biological Screening: Evaluating its pharmacological effects.
-
Chemical Modification: Exploring derivatives with enhanced properties.
These steps would provide a comprehensive understanding of this compound's potential in pharmaceutical and chemical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume